molecular formula C18H16N2O4 B2736776 N-{3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide CAS No. 341020-65-3

N-{3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide

Cat. No. B2736776
CAS RN: 341020-65-3
M. Wt: 324.336
InChI Key: UXMALSVBWSOHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-{3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide” is a compound that has been studied for its potential inhibitory activity against melanoma cell proliferation through increasing apoptosis . It is also known as (S)-(–)-N-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (SNA), and it was isolated from the Selaginella pulvinata plant .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C10H8N2O2 and an average mass of 188.183 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area are also available .

Scientific Research Applications

Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide serves as an intermediate in the natural synthesis of antimalarial drugs. Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide has been achieved using immobilized lipase, suggesting a route for synthesizing potential antimalarial compounds (Magadum & Yadav, 2018).

Anti-arthritic and Anti-inflammatory Activity

N-(2-hydroxy phenyl) acetamide has demonstrated anti-arthritic and anti-inflammatory properties in adjuvant-induced arthritis in rats. The compound significantly reduced pro-inflammatory cytokines and oxidative stress markers, suggesting its therapeutic potential for arthritis and inflammation-related conditions (Jawed et al., 2010).

Antioxidant Properties

A study synthesized novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives and evaluated their antioxidant activity. The compounds exhibited considerable activity, highlighting the role of such derivatives in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

Anticancer Activity

Novel N-(1-(3-hydroxy-4-phenoxyphenyl)-3-oxo-3-phenylpropyl)acetamides and related compounds were synthesized and showed significant activity against various cancer cell lines. The compounds induced antiproliferative activity and apoptosis, suggesting their potential as anticancer agents (Khade et al., 2019).

Molecular Docking and Anti-inflammatory Drug Design

The synthesis of an indole acetamide derivative was reported for its anti-inflammatory properties, with a detailed molecular docking analysis indicating its mechanism of action. This study underscores the compound's potential in designing anti-inflammatory drugs (Al-Ostoot et al., 2020).

Antimicrobial Activity

Certain N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides were synthesized and characterized for their antimicrobial activity. The compounds showed promising activity against various microorganisms, indicating their potential use as new antimicrobial agents (Almutairi et al., 2018).

Mechanism of Action

The compound has been found to inhibit the growth of neuroglioma cells by inducing apoptosis . Apoptosis is a form of programmed cell death, which is a crucial process in preventing the proliferation of cancer cells .

properties

IUPAC Name

N-[3-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-11(21)19-13-6-4-5-12(9-13)16(22)10-18(24)14-7-2-3-8-15(14)20-17(18)23/h2-9,24H,10H2,1H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMALSVBWSOHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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